molecular formula C19H16BrClN2OS B2819822 6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one CAS No. 897619-84-0

6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one

Cat. No. B2819822
CAS RN: 897619-84-0
M. Wt: 435.76
InChI Key: GBQGAKKHXKYDOF-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a piperazine moiety, which has been associated with antibacterial properties . Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mechanism of action and efficacy against specific pathogens would be valuable.

Antiviral Potential

Given the prevalence of viral infections, compounds with antiviral activity are crucial. The piperazine ring in this molecule has been linked to antiviral effects . Researchers could explore its ability to inhibit viral replication or entry, potentially targeting specific viruses.

Neuroprotective Applications

The piperazine ring has relevance in neuropharmacology. Researchers might explore whether this compound shows neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders like Parkinson’s and Alzheimer’s disease .

Psychopharmacology and Psychoactive Effects

While not directly related to therapeutic applications, compounds containing piperazine rings have been used illicitly for recreational purposes . Investigating its psychoactive effects and potential risks could be relevant.

properties

IUPAC Name

6-bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c20-13-5-6-18-14(11-13)19(24)17(12-25-18)23-9-7-22(8-10-23)16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQGAKKHXKYDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18564841

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